molecular formula C16H30N2 B14206595 1,1'-[(1R,2R)-Cyclohexane-1,2-diyl]dipiperidine CAS No. 823191-89-5

1,1'-[(1R,2R)-Cyclohexane-1,2-diyl]dipiperidine

Katalognummer: B14206595
CAS-Nummer: 823191-89-5
Molekulargewicht: 250.42 g/mol
InChI-Schlüssel: RXGSKYIAASGAOR-HZPDHXFCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1’-[(1R,2R)-Cyclohexane-1,2-diyl]dipiperidine is a chemical compound characterized by its unique structure, which includes a cyclohexane ring bonded to two piperidine rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[(1R,2R)-Cyclohexane-1,2-diyl]dipiperidine typically involves the reaction of (1R,2R)-1,2-diaminocyclohexane with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

1,1’-[(1R,2R)-Cyclohexane-1,2-diyl]dipiperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexane derivatives, while reduction may produce more saturated compounds .

Wissenschaftliche Forschungsanwendungen

1,1’-[(1R,2R)-Cyclohexane-1,2-diyl]dipiperidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1,1’-[(1R,2R)-Cyclohexane-1,2-diyl]dipiperidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,1’-[(1R,2R)-Cyclohexane-1,2-diyl]dipiperidine is unique due to its specific combination of cyclohexane and piperidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Eigenschaften

CAS-Nummer

823191-89-5

Molekularformel

C16H30N2

Molekulargewicht

250.42 g/mol

IUPAC-Name

1-[(1R,2R)-2-piperidin-1-ylcyclohexyl]piperidine

InChI

InChI=1S/C16H30N2/c1-5-11-17(12-6-1)15-9-3-4-10-16(15)18-13-7-2-8-14-18/h15-16H,1-14H2/t15-,16-/m1/s1

InChI-Schlüssel

RXGSKYIAASGAOR-HZPDHXFCSA-N

Isomerische SMILES

C1CCN(CC1)[C@@H]2CCCC[C@H]2N3CCCCC3

Kanonische SMILES

C1CCN(CC1)C2CCCCC2N3CCCCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.